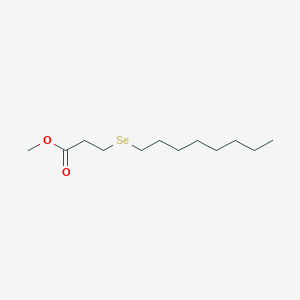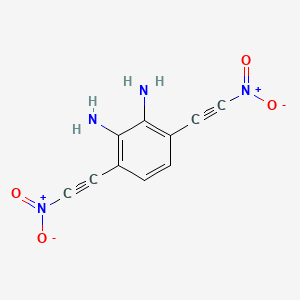![molecular formula C22H34N2O3 B14270287 benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine derivative. The (2S,6R)-2,6-dimethylpiperidine can be synthesized through a series of stereoselective reactions, often involving the use of chiral catalysts or auxiliaries to ensure the correct stereochemistry.
The next step involves the formation of the amide bond between the piperidine derivative and the amino acid derivative. This is usually achieved through a coupling reaction, such as the use of carbodiimides (e.g., DCC or EDC) in the presence of a base like triethylamine. The final esterification step involves the reaction of the resulting amide with benzyl alcohol under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
化学反応の分析
Types of Reactions
Benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at different positions, particularly at the benzyl group or the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage or the ester group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the ester group may produce the corresponding alcohol.
科学的研究の応用
Chemistry
In chemistry, benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and amidases. Its structural complexity makes it a valuable tool for probing the specificity and mechanism of these enzymes.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their potential pharmacological activities. The presence of the piperidine ring, a common motif in many bioactive molecules, suggests that it could serve as a lead compound for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism by which benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
類似化合物との比較
Similar Compounds
- Benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4-methylpentanoate
- Benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4-ethylpentanoate
Uniqueness
Compared to similar compounds, benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate is unique due to the presence of two methyl groups at the 4-position of the pentanoate chain. This structural feature can influence its reactivity and interactions with biological targets, making it distinct in terms of its chemical and biological properties.
特性
分子式 |
C22H34N2O3 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate |
InChI |
InChI=1S/C22H34N2O3/c1-16-10-9-11-17(2)24(16)21(26)23-19(14-22(3,4)5)20(25)27-15-18-12-7-6-8-13-18/h6-8,12-13,16-17,19H,9-11,14-15H2,1-5H3,(H,23,26)/t16-,17+,19-/m0/s1 |
InChIキー |
NZWIMXUJUBDJDH-SCTDSRPQSA-N |
異性体SMILES |
C[C@@H]1CCC[C@@H](N1C(=O)N[C@@H](CC(C)(C)C)C(=O)OCC2=CC=CC=C2)C |
正規SMILES |
CC1CCCC(N1C(=O)NC(CC(C)(C)C)C(=O)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


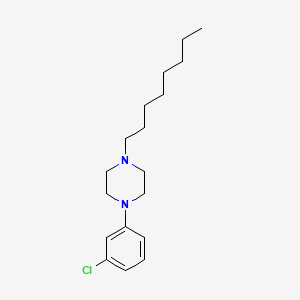
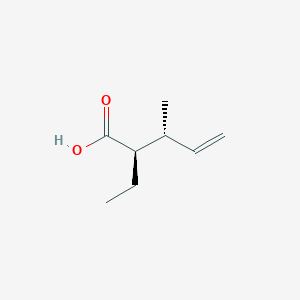
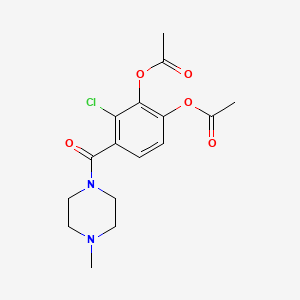
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)

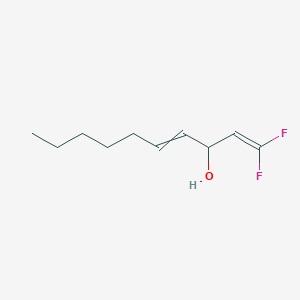
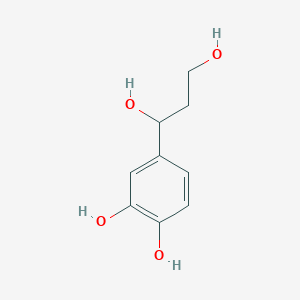
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)

![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)


